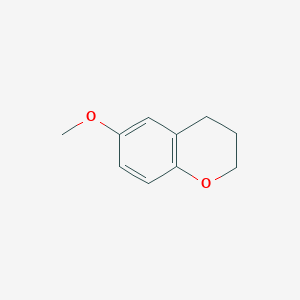

6-Methoxychroman

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKMYBNGVOXIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316605 | |

| Record name | 6-Methoxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-76-7 | |

| Record name | 6-Methoxychroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Methoxychroman and Its Derivatives

Advanced Synthetic Approaches

Enantioselective Synthesis and Asymmetric Hydrogenation

Chiral Organocatalysis ApplicationsCurrent time information in Bangalore, IN.

Chiral organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including chroman derivatives. Proline-derived catalysts, for instance, have been employed to achieve enantiomeric excesses (ee) in the range of 80–90% for certain transformations, although they may sometimes require stringent reaction conditions. Optimization studies often involve exploring different solvents, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN), and varying catalyst loadings (typically 5–20 mol%) to maximize enantioselectivity and yield. While organocatalysts offer advantages like metal-free conditions, their efficiency can be highly substrate-dependent, necessitating careful screening and optimization for specific targets like 6-methoxychroman derivatives Current time information in Bangalore, IN.mdpi.comprinceton.edu.

Transition Metal-Catalyzed Asymmetric Transformationsmdpi.comunigoa.ac.in

Transition metal catalysis plays a pivotal role in asymmetric synthesis, enabling the construction of chiral centers with high precision. While specific applications directly to this compound are detailed in broader contexts of chroman synthesis or related heterocycles, transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium, Copper, Nickel, Cobalt) are widely utilized for various asymmetric transformations, including C-C bond formations, hydrogenations, and cyclizations mdpi.comsioc-journal.cncatalyst-enabling-synthetic-chemistry.comrsc.org. For example, palladium-catalyzed cross-coupling reactions are fundamental in constructing complex molecular architectures. The development of chiral ligands for transition metals is crucial for achieving high enantioselectivity in additions to carbonyl compounds, a common strategy in building cyclic systems like chromans sioc-journal.cn. Some methodologies utilize nickel catalysts for transition metal-free base-catalyzed reactions in chroman synthesis unigoa.ac.in.

Photoredox-Catalyzed Reaction Mechanismsresearchgate.net

Visible light photoredox catalysis has revolutionized organic synthesis by enabling reactions under mild conditions using light as an energy source. For chromanol derivatives, photoredox catalysis has been employed in aldehyde-olefin cyclizations, acting as a formal hydroacylation of alkenes and alkynes. Trialkylamines often play a dual role in these systems, serving as both electron donors to reduce the photocatalyst and proton donors to activate substrates via proton-coupled electron transfer (PCET) acs.orgnih.gov. Mechanisms typically involve the generation of reactive intermediates through single-electron transfer (SET) events initiated by the excited photocatalyst. For instance, in the synthesis of 3-benzyl-6-methoxychroman-4-ol, a photoredox-catalyzed ketyl–olefin coupling was utilized, employing a photocatalyst (PC 3) and a sacrificial electron donor like N,N-diisopropylethylamine (DIPEA) under blue LED irradiation acs.orgnih.gov. The proposed mechanism involves the formation of a reduced photocatalyst species, which then interacts with the substrate, leading to radical intermediates that undergo cyclization.

Microwave-Assisted Synthesis Protocolsbeilstein-journals.org

Microwave irradiation offers a significant advantage in accelerating reaction rates and improving yields, often leading to more efficient and cleaner synthetic processes. Microwave-assisted synthesis has been applied to the preparation of various chromene and chromanone derivatives. For example, 4H-benzo[h]chromenes have been synthesized efficiently using microwave irradiation by reacting 4-methoxy-1-naphthol (B1194100) with aromatic aldehydes and malononitrile (B47326) or ethyl cyanoacetate (B8463686) researchgate.neteurjchem.com. Similarly, quinolin-4-yl methoxychromen-2- and -4-ones have been prepared via a three-component domino reaction using microwave irradiation under solvent-free conditions, achieving excellent yields within minutes rsc.org. The application of microwave technology can drastically reduce reaction times compared to conventional heating methods, making it a valuable tool for rapid synthesis and optimization beilstein-journals.orgrsc.orgnih.govorientjchem.org.

Derivatization Strategies and Analog Development

The development of diverse analogs of this compound is crucial for exploring structure-activity relationships and identifying compounds with specific biological or material properties. This involves modifying the core structure and introducing various functional groups and side chains.

Synthesis of Substituted 6-Methoxychromanones and ChromanolsCurrent time information in Bangalore, IN.benchchem.comacs.orgnih.govbeilstein-journals.orgrsc.orggoogle.comeurjchem.com

The synthesis of substituted 6-methoxychromanones and chromanols often builds upon established methods for chroman ring formation, with specific attention to introducing substituents at various positions.

Chromanones: Substituted 6-methoxychromanones can be synthesized through various cyclization strategies. For instance, the preparation of 7-methoxychromanone derivatives has been described, involving reactions that lead to the chromanone core, which can then be further functionalized google.com. The synthesis of 6-methoxychromanones can involve cyclization reactions of appropriately substituted phenols with carbonyl compounds or their equivalents. For example, a general preparation method for 5-methoxychroman-4-ol (B1405497) involves the cyclization of 2-hydroxyacetophenone (B1195853) derivatives with methoxy-substituted benzaldehydes under acidic or basic catalysis .

Chromanols: Chromanols, such as this compound-4-ols, are typically obtained through the reduction of their corresponding chromanones. For example, sodium borohydride (B1222165) reduction of a 6-methylchromanone yielded the corresponding chromanol in near quantitative yield google.com. Asymmetric reduction methods, including enzymatic catalysis (e.g., using ketoreductases) or chiral organocatalysis, are employed to achieve enantiomerically enriched chromanols Current time information in Bangalore, IN.. Photoredox-catalyzed ketyl–olefin coupling has also been successfully applied to synthesize substituted chromanols, such as 3-benzyl-6-methoxychroman-4-ol, under mild conditions acs.orgnih.gov.

Table 1: Representative Synthesis of Substituted Chromanones and Chromanols

| Target Compound | Key Precursors | Reaction Type/Catalyst | Conditions | Yield | Citation(s) |

| 5-Methoxychroman-4-ol | 2-hydroxyacetophenone derivatives, methoxy-substituted benzaldehydes | Cyclization (acid/base catalysis) | Reflux in ethanol/methanol | N/A | |

| 3-Benzyl-6-methoxychroman-4-ol | 1j (ketone precursor), DIPEA | Photoredox-catalyzed ketyl–olefin coupling (PC 3 photocatalyst) | Blue LEDs (450 nm), 18 h, 25 °C, Acetonitrile | 65% | acs.orgnih.gov |

| 6-Methylchromanol | 6-methylchromanone | Reduction (NaBH₄) | Methanol | Near quantitative | google.com |

| 7-Methoxychromanone derivatives | Various precursors | Cyclization | N/A | N/A | google.com |

| 2-(3,5-Dihydroxyphenyl)-5-hydroxy-7-methoxychromanone | 2,6-Dihydroxy-4-methoxy-acetophenone, 3,5-dihydroxybenzaldehyde | Cyclization (H₃BO₃, piperidine, silica (B1680970) gel) | 120 °C, DMF, 10–12 h | 75% | nih.gov |

Introduction of Diverse Functional Groups and Side Chainstandfonline.comrsc.orgnih.govnih.gov

Derivatization strategies involve modifying the existing this compound core or building more complex structures that incorporate the chroman motif. This often involves reactions that introduce new functional groups or extend existing side chains.

Functional Group Introduction: Common functional groups can be introduced through various chemical transformations. For example, reactions involving chromone (B188151) derivatives can lead to the formation of pyrazoles, isoxazoles, and pyrans through nucleophilic attack and cyclization processes tandfonline.com. The introduction of halogens, hydroxyl groups, amines, and carbonyls can be achieved through a wide range of established organic reactions, often tailored to the specific position on the chroman ring. For instance, derivatization of amino acids for GC-MS analysis involves replacing active hydrogens with nonpolar moieties, such as silylation, to improve volatility and chromatographic behavior sigmaaldrich.com. While not directly on the chroman core, this illustrates general derivatization principles.

Side Chain Elaboration: Side chains can be introduced or modified through reactions like alkylation, acylation, or coupling reactions. The development of multicomponent reactions, often catalyzed by transition metals, allows for the efficient assembly of complex molecules by stitching together multiple functional groups in a single step rsc.org. Microwave-assisted synthesis has also been employed for the preparation of novel heterocyclic compounds, such as quinolin-4-yl methoxychromen-2- and -4-ones, through three-component domino reactions involving aldehydes and amines, demonstrating efficient side-chain and ring construction rsc.org. The introduction of diverse functional groups and side chains is critical for tuning the physicochemical and biological properties of this compound derivatives, enabling the exploration of their potential applications in medicinal chemistry and materials science nih.govnih.govtandfonline.com.

Table 2: Examples of Functionalization and Derivatization Strategies

| Target Modification Type | Example Transformation/Method | Resulting Functional Group/Structure | Citation(s) |

| Heterocycle Formation | Reaction of chromone-3-carbaldehydes with nucleophiles (e.g., hydroxylamine, phenylhydrazine) | Pyrazoles, isoxazoles, fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) | tandfonline.com |

| Multicomponent Synthesis | Three-component domino reaction of aldehydes, amines, and propargylated-flavone/coumarin using YbCl₃ catalyst under microwave | Quinolin-4-yl methoxychromen-2- and -4-ones | rsc.org |

| Ring Functionalization | Photoredox-catalyzed ketyl–olefin coupling with various olefins | Introduction of alkyl/aryl substituents at the C-3 position of chromanols | acs.orgnih.gov |

| Amine/Hydroxyl Derivatization | Silylation using MTBSTFA | tert-Butyl dimethylsilyl (TBDMS) derivatives (improves volatility and chromatographic behavior for GC-MS analysis) | sigmaaldrich.com |

| Nucleophilic Addition | Reaction of 3-formylchromone with amines | 2-methoxychromanones (via ring opening and crystallization) | tandfonline.com |

Compound Name Table:

this compound

5-Methoxychroman-4-ol

5-Methoxychroman-4-one

3-Benzyl-6-methoxychroman-4-ol

6-Methylchromanol

7-Methoxychromanone

2-(3,5-Dihydroxyphenyl)-5-hydroxy-7-methoxychromanone

Quinolin-4-yl methoxychromen-2-one

Quinolin-4-yl methoxychromen-4-one

4H-benzo[h]chromenes

6-methoxy-5,6-dihydro-5-azapurines

Chromones

Flavanones

Pyrazoles

Isoxazoles

Pyrans

Chromenes

Thiochromenes

Coumarins

2-(N,N-dimethylamino)chromones

Granulosin

5-hydroxy-7-methoxy-2-isopropylchromone

Ritonavir

Amine

Hydroxyl

Carboxylate

Amino acids

Malate

Tiopronin

Ammonia

Aldehydes

Ketones

Imines

Alcohols

Phenols

Carboxylic acids

Sulfonamides

Thiols

Esters

Ethers

Alkanes

Alkenes

Alkynes

Aromatic compounds

Chiral Control Strategies in this compound Synthesis

While the direct application of stoichiometric chiral auxiliaries in the synthesis of this compound itself is not extensively detailed in the provided literature, the broader field of asymmetric synthesis for chroman structures frequently employs sophisticated chiral control methods, primarily through chiral catalysis . These catalytic approaches are designed to achieve stereoselective outcomes, yielding enantiomerically enriched products, which is the ultimate goal also pursued by chiral auxiliaries in other synthetic contexts wikipedia.orgyork.ac.ukresearchgate.net.

Key strategies observed in the synthesis of this compound derivatives and related chroman systems include:

Asymmetric Hydrogenation: The synthesis of (S)-6-methoxychroman-3-carboxylic acid has been successfully accomplished via asymmetric hydrogenation, utilizing a specific ruthenium catalyst paired with a chiral ligand (H8-BINAP). This method achieved an enantiomeric excess (ee) exceeding 99%, highlighting the efficacy of chiral transition metal catalysis in controlling the stereochemistry of this compound derivatives rsc.org.

Nickel-Catalyzed Enantioselective Synthesis: Chiral chromans featuring quaternary allylic siloxanes have been prepared through nickel-catalyzed reactions employing chiral monophosphine ligands, which have demonstrated high enantioselectivities chemrxiv.org.

Asymmetric Transfer Hydrogenation: For structurally related compounds like homoisoflavanones, asymmetric transfer hydrogenation has been effectively employed. This process utilizes chiral catalysts, such as Noyori's Ru catalyst, in conjunction with specific bases, to generate enantiomerically enriched products nih.gov.

Enzymatic Methods: The use of enzymes, specifically reductases, has also been documented for enantioselective synthesis, often requiring precise pH control to favor the formation of either R- or S-enantiomers .

These methodologies, while predominantly catalytic, underscore the importance of chiral induction in the synthesis of stereochemically defined chroman structures. The underlying principle is to bias the formation of one enantiomer over the other, a function that chiral auxiliaries also serve in different synthetic pathways wikipedia.orgyork.ac.ukresearchgate.net.

Reaction Optimization and Reproducibility

Achieving efficient, reliable, and scalable synthesis of chemical compounds necessitates rigorous optimization of reaction conditions and robust validation of all intermediates and final products.

Parameter Optimization (e.g., solvent, pH, temperature, catalyst loading)

The optimization of chemical reactions is a critical step to maximize yield, enhance purity, and ensure reproducibility. This process often involves systematically screening various reaction parameters or employing statistical design of experiments (DoE) whiterose.ac.uk. Key parameters that are frequently optimized include:

Temperature: Reaction temperature is a crucial variable that dictates reaction kinetics and thermodynamics. While some acid-catalyzed cyclizations may require elevated temperatures (e.g., 190–220°C) , other processes might be optimized at more moderate temperatures, such as 60°C or 70°C beilstein-journals.org.

Catalyst and Catalyst Loading: The type and quantity of catalyst are paramount for reaction success. Optimization studies typically involve screening a range of catalysts, including Lewis acids (e.g., ZrOCl₂∙8H₂, Zn(OTf)₂, FeCl₃∙7H₂O, MgI₂∙(OEt₂)n) and transition metal complexes beilstein-journals.org. Catalyst loading often exhibits a non-linear relationship with yield, with optimal outcomes frequently observed at moderate loadings, approximately 5 mol% nih.gov. In enantioselective reactions, the selection of a specific chiral catalyst or ligand is indispensable for achieving the desired stereochemical outcome rsc.orgchemrxiv.org.

pH: The pH of the reaction medium is particularly significant in enzymatic transformations and reactions involving acid or base catalysis. For instance, specific pH ranges (e.g., 6.0–8.0 for R-enantiomers and 7.0–9.5 for S-enantiomers) are critical for reductase-catalyzed enantioselective syntheses .

Other Parameters: Factors such as reaction time, reactant concentration, base loading (e.g., DBU), and stirring speed can also be systematically optimized to improve reaction performance and efficiency beilstein-journals.orgnih.govmdpi.com.

Data Table 1: Examples of Parameter Optimization in Related Syntheses

| Parameter | Reaction Type/Substrate Example | Optimized Condition | Yield/Selectivity Outcome | Reference |

| Solvent | Pyrrole (B145914) Synthesis | Water | Higher yield, shorter reaction time | beilstein-journals.org |

| Temperature | Acid-Catalyzed Ring Closure (Chroman) | 190–220°C | Quantitative yields | |

| Catalyst Loading | Buchwald–Hartwig Amination | ~5 mol% | Optimal yield | nih.gov |

| pH | Reductase-catalyzed Synthesis (Chroman) | 6.0–8.0 (R-enantiomer), 7.0–9.5 (S-enantiomer) | Enantiomerically pure products | |

| Catalyst/Base | Zn(OTf)₂ catalyzed reaction | 5 mol% Zn(OTf)₂, 8 h, 70°C | Optimized conditions for pyrrole synthesis | beilstein-journals.org |

| Base Loading | Buchwald–Hartwig Amination | Higher DBU loading | Significant positive effect on yield | nih.gov |

Validation of Intermediates and Products

Ensuring the accurate identification, purity, and stereochemical integrity of synthesized intermediates and final products is fundamental for reliable and reproducible chemical synthesis . A comprehensive validation strategy typically integrates various analytical techniques and adheres to established regulatory guidelines, such as those from the International Council for Harmonisation (ICH) europa.eudemarcheiso17025.com.

Key practices for validation include:

Standard Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for confirming the structural identity and purity of organic molecules, including chroman derivatives rsc.orgresearchgate.net.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to determine molecular weights and analyze fragmentation patterns, aiding in the identification of both intermediates and final products rsc.orgresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for assessing purity and quantifying reaction components. Crucially, Chiral HPLC is essential for determining the enantiomeric excess (ee) of chiral compounds, a critical metric in asymmetric synthesis rsc.orgacs.org.

Method Validation Frameworks: Adherence to guidelines such as the ICH is a standard practice in the pharmaceutical and fine chemical industries europa.eudemarcheiso17025.com. These guidelines specify key validation characteristics:

Accuracy: The degree of agreement between a measured value and the true value.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This encompasses repeatability (within-laboratory variation) and intermediate precision (between-laboratory or between-analyst variation) demarcheiso17025.com.

Specificity: The ability to unequivocally assess the analyte in the presence of potentially interfering components, such as impurities or degradation products.

Linearity and Range: The capability of the method to generate test results that are directly proportional to the analyte concentration within a defined range.

Robustness: The method's resilience to minor, deliberate variations in its parameters, indicating its reliability during routine use europa.eudemarcheiso17025.com.

Documentation and Control Strategy: Meticulous record-keeping of all synthetic steps, reagent specifications, and analytical data is vital for ensuring reproducibility . A well-defined control strategy is necessary to guarantee that the analytical procedure consistently performs as intended throughout its lifecycle europa.eu.

Data Table 2: Common Analytical Techniques for Validation

| Technique | Primary Use in Validation | Notes | Reference |

| ¹H NMR Spectroscopy | Structural elucidation, confirmation of identity, assessment of purity | Provides detailed information about the hydrogen atoms within a molecule. | rsc.orgresearchgate.net |

| ¹³C NMR Spectroscopy | Structural elucidation, confirmation of carbon backbone | Complements ¹H NMR by providing information on carbon environments. | rsc.orgacs.org |

| Mass Spectrometry (MS) | Determination of molecular weight, structural confirmation via fragmentation patterns | ESI-MS is common for analyzing polar molecules. | rsc.orgresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of components, separation of mixtures | Can be coupled with various detectors (e.g., UV, MS). | rsc.orgacs.org |

| Chiral HPLC | Determination of enantiomeric excess (ee) | Essential for validating stereochemical purity in asymmetric synthesis. | rsc.orgacs.org |

| Melting Point (mp) | Indicator of purity for crystalline solids | A sharp melting point range typically indicates higher purity. | acs.org |

Compound List:

this compound

(S)-6-methoxychroman-3-carboxylic acid

This compound-4-one (B1352115)

6-methoxy-2H-chromene-3-carboxylic acid

6-methoxy-2H-chromene-3-carbonitrile

(2S)-N-[(3S)-6-methoxychroman-3-carbonyl]bornane-10,2-sultam

3-Benzyl-6-methoxychroman-4-ol

7-methoxychroman-4-ol (B91505)

7-methoxychroman-4-one

(3S,4R)-3-Amino-7-methoxychroman-4-ol

2-(4-Chlorophenyl)-6-methoxychroman-4-one

(E)-3-(4-methoxybenzylidene)-6-methoxychroman-4-one

2-(2,3-dihydroxyphenyl)-6-methoxychroman-4-one

(E)-3-((2R,3S,4R)-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-ethyl-6-methoxychroman-3-yl)acrylaldehyde

(E)-3-((2R,3S,4R)-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-ethyl-8-methoxychroman-3-yl)acrylaldehyde

(S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide

Advanced Spectroscopic Characterization and Structural Elucidation

Elucidation of Molecular Structures Using High-Resolution Techniques

High-resolution spectroscopic methods are fundamental in confirming the molecular structure of 6-methoxychroman and its derivatives by providing unambiguous data on its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide comprehensive information about the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of the this compound scaffold provides distinct signals for the aromatic, aliphatic, and methoxy (B1213986) protons. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet system. Specifically, the proton at C5 is expected to be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet, reflecting their respective couplings to neighboring protons. The aliphatic protons on the dihydropyran ring at C2, C3, and C4 appear as multiplets in the upfield region. The methoxy group (-OCH₃) protons characteristically present as a sharp singlet.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The spectrum shows distinct signals for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the methoxy carbon. The chemical shifts are influenced by the electron-donating methoxy group and the ether linkage. In many aromatic compounds, the chemical shift of a methoxy group's carbon is typically around 56 ppm, but this can be influenced by the conformational arrangement relative to the aromatic ring. nih.govresearchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would reveal the coupling between protons on adjacent carbons, for instance, confirming the -CH₂-CH₂- sequence within the pyran ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon. Further analysis using HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations, for example, connecting the methoxy protons to the C6 aromatic carbon, thus confirming the position of substitution.

The following table summarizes typical NMR chemical shifts observed for the core structure in this compound derivatives.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| 2 (-CH₂) | ~4.2 (t) | ~65-70 | Aliphatic, adjacent to ether oxygen |

| 3 (-CH₂) | ~1.9 (m) | ~20-25 | Aliphatic |

| 4 (-CH₂) | ~2.8 (t) | ~25-30 | Aliphatic, benzylic |

| 5 (-CH) | ~6.8 (d) | ~115-120 | Aromatic |

| 6 (-C) | - | ~150-155 | Aromatic, substituted |

| 7 (-CH) | ~6.7 (dd) | ~110-115 | Aromatic |

| 8 (-CH) | ~6.6 (d) | ~115-120 | Aromatic |

| -OCH₃ | ~3.8 (s) | ~55-56 | Methoxy group |

Note: The exact chemical shifts and coupling constants (J values) can vary depending on the solvent and specific derivative.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₀H₁₂O₂), the expected exact mass is approximately 164.0837 g/mol . The mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for chroman derivatives often involve a characteristic retro-Diels-Alder reaction on the heterocyclic ring, leading to the cleavage of the molecule into two smaller, stable fragments. Other common fragmentations include the loss of the methoxy group as a methyl radical (•CH₃) or as formaldehyde (B43269) (CH₂O). libretexts.orgyoutube.comyoutube.com

The table below details some of the expected key fragments for this compound.

| m/z Value | Proposed Fragment | Description of Loss |

|---|---|---|

| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 134 | [M - CH₂O]⁺ | Loss of formaldehyde from the methoxy group and ring |

| 136 | [C₈H₈O₂]⁺ | Fragment from retro-Diels-Alder reaction |

| 121 | [C₇H₅O₂]⁺ | Loss of C₂H₅ from the heterocyclic ring |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net An IR spectrum provides information about the functional groups present in a molecule based on the absorption of infrared radiation. masterorganicchemistry.com

For this compound, the IR spectrum would display several characteristic absorption bands. These include:

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyran ring and methoxy group appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ region.

C-O Stretching: Strong absorptions corresponding to the aryl-alkyl ether C-O-C asymmetric and symmetric stretches are prominent, usually in the 1250-1000 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and symmetric vibrations. rktech.hu Therefore, the aromatic C=C ring stretching vibrations in this compound would be expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the carbon skeleton are also more readily observed with this technique.

The main vibrational frequencies for the this compound structure are summarized below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1500-1450 | C=C Stretch | Aromatic Ring |

| 1275-1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1150-1000 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 850-800 | C-H Bend (out-of-plane) | Aromatic (substituted) |

Stereochemical Assignment and Conformational Analysis

While this compound itself is an achiral molecule, the analysis of its conformation is crucial for understanding its properties and reactivity. The six-membered dihydropyran ring is not planar and exists in various conformations that rapidly interconvert at room temperature. nih.gov

The most stable conformations for the chroman ring system are typically distorted half-chair or sofa forms. researchgate.net Conformational analysis, often performed using a combination of variable-temperature NMR spectroscopy and quantum mechanical calculations (e.g., Density Functional Theory, DFT), can determine the relative energies of these conformers and the energy barriers between them. nih.govmdpi.com In NMR, the magnitude of the proton-proton coupling constants (³JHH) within the aliphatic portion of the ring can provide valuable information about the dihedral angles between the protons, which in turn helps to deduce the predominant conformation in solution. For substituted chroman derivatives, where chiral centers can be introduced, techniques like Nuclear Overhauser Effect (NOE) spectroscopy are used to determine the relative stereochemistry by identifying protons that are close in space.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.org While this compound is a liquid at room temperature, its derivatives can often be crystallized. Analysis of these crystal structures provides invaluable data on the molecular geometry of the chroman core.

A crystallographic study of a this compound derivative would yield precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net It would confirm the non-planar conformation of the dihydropyran ring, often revealing a half-chair or envelope conformation in the solid state. iucr.org Furthermore, the analysis of the crystal packing would show how individual molecules interact with each other through intermolecular forces, such as van der Waals forces, C-H···O interactions, or π–π stacking of the aromatic rings, which stabilize the crystal lattice. iucr.org This information is fundamental for understanding the material's properties and for rational drug design when the chroman scaffold is used as a pharmacophore. core.ac.uk

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting molecular properties from first principles.

Direct studies focusing on the molecular geometry and electronic properties of 6-Methoxychroman itself using Density Functional Theory (DFT) were not found within the provided search results. However, DFT is a widely employed methodology for investigating the structural and electronic characteristics of various heterocyclic compounds. For instance, related chromone (B188151) derivatives have been subjected to DFT calculations to optimize their molecular geometries and analyze electronic properties such as frontier molecular orbital energies, which are crucial for understanding reactivity and charge transfer within the molecule dntb.gov.uaresearchgate.net. These studies typically involve optimizing the molecular structure to find its lowest energy conformation and then calculating properties like bond lengths, bond angles, and electronic parameters.

Information regarding the prediction and analysis of vibrational spectra (e.g., Infrared and Raman spectra) specifically for this compound was not directly identified in the available search results. Nevertheless, computational methods, including DFT, are routinely used to predict vibrational frequencies for organic molecules. Such predictions aid in the assignment of experimental spectra by correlating calculated vibrational modes with observed peaks, thereby providing detailed information about molecular structure and bonding. Studies on related compounds, such as "this compound-4-one," have utilized DFT for vibrational spectra prediction dntb.gov.ua.

Specific studies detailing the Molecular Electrostatic Potential (MEP) mapping for this compound were not found in the examined literature. MEP mapping is a valuable computational technique that visualizes the distribution of electron density around a molecule, highlighting regions of positive and negative electrostatic potential. These maps are critical for understanding a molecule's reactivity towards electrophilic or nucleophilic attack and for predicting sites of potential intermolecular interactions, such as hydrogen bonding. MEP analyses have been performed on related chemical classes, including chromone derivatives and flavones, where negative MEP values were often associated with electron-rich areas, indicating sites for electrophilic attack dntb.gov.uaresearchgate.netnih.gov.

Direct applications of the Quantum Theory of Atoms in Molecules (QTAIM) to this compound were not identified in the reviewed search results. QTAIM is a powerful method that analyzes the electron density distribution within a molecule to define atoms and the nature of chemical bonds through topological features like bond critical points. This analysis provides insights into bonding character, molecular structure, and intermolecular interactions. QTAIM studies have been conducted on related chromone derivatives, contributing to the understanding of their electronic structure and bonding patterns dntb.gov.uaresearchgate.net.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulation techniques allow researchers to explore molecular interactions and dynamics in a virtual environment.

Molecular docking studies have been conducted on derivatives containing the this compound scaffold, providing insights into their potential biological activities. Specifically, research into inhibitors of Rho-associated protein kinase (ROCK) identified (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide ((S)-7c) as a potent and isoform-selective ROCK2 inhibitor researchgate.net.

This compound demonstrated significant inhibitory activity against ROCK2, with an IC50 value of 3 nM and a notable 22.7-fold selectivity over ROCK1. Molecular docking investigations indicated that hydrophobic interactions play a crucial role in the high potency and isoform selectivity of (S)-7c. Further analysis using MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) predicted binding free energies that correlated well with the experimental bioactivities. The analysis of individual energy terms suggested that specific residues, namely Lys105 in ROCK1 and Lys121 in ROCK2, are key determinants for the observed isoform selectivity researchgate.net.

Biological Activities and Mechanistic Investigations in Vitro

Antioxidant Activity and Mechanisms

The antioxidant capabilities of chroman-based compounds are a subject of considerable scientific interest. The core structure, shared by molecules like Vitamin E, allows for effective management of oxidative stress.

The primary antioxidant action of chroman derivatives involves the quenching of free radicals. These reactive molecules, which can damage cellular components like DNA, proteins, and lipids, are neutralized through processes such as hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com The structure of many antioxidant compounds, featuring aromatic rings, facilitates the donation of a hydrogen atom or an electron to stabilize free radicals. mdpi.com

Lignans that possess a 3-methoxy-4-hydroxyphenyl (guaiacyl) group demonstrate notable radical scavenging capacity. rsc.org The mechanism often involves the donation of a hydrogen atom from a hydroxyl group, leading to the formation of a more stable radical that can be delocalized over the aromatic ring. mdpi.com Studies on various aroylhydrazones have shown remarkable reactivity in systems containing superoxide (B77818) radicals (O₂⁻●) and hypochlorous anions (OCl⁻), indicating a direct interaction with these reactive oxygen species (ROS). nih.gov Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test are commonly used to evaluate this activity in vitro. rsc.orgfrontiersin.orgnih.govnih.gov For instance, the chair conformer of C-tetra(4-methoxyphenyl)calix nih.govresorcinarene, a larger molecule containing methoxy-aromatic structures, showed significant DPPH scavenging activity with an IC50 value of 47.46 ppm. mdpi.com

Beyond direct radical scavenging, the antioxidant effects of 6-methoxychroman derivatives are evidenced by their ability to reduce cellular markers of oxidative stress. Oxidative stress is defined as an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. mdpi.com This imbalance can lead to widespread cellular damage. mdpi.com

In vitro studies on RAW264.7 cells subjected to oxidative stress demonstrated that pretreatment with certain antioxidant compounds can significantly increase the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). frontiersin.org Concurrently, these compounds can decrease the levels of malondialdehyde (MDA), a well-known marker of lipid peroxidation. frontiersin.org Glutathione (GSH) is a crucial non-protein antioxidant, and the ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of cellular oxidative stress. mdpi.com The ability of a compound to maintain GSH levels and support the function of related enzymes is a critical aspect of its protective effect. mdpi.com

To contextualize the antioxidant potential of novel compounds, their activity is often compared to that of established antioxidants like Vitamin C (ascorbic acid) and Trolox, a water-soluble analog of Vitamin E.

In DPPH radical scavenging assays, the fruit extract of Ailanthus altissima Swingle, which contains various phenolic compounds, demonstrated strong scavenging effects that were comparable to Vitamin C. frontiersin.org Similarly, studies on different parts of the Morus alba plant showed that extracts with high phenolic content exhibited potent DPPH and hydroxyl radical scavenging activity, in some cases with lower IC50 values than standard references, indicating high potency. nih.gov The antioxidant activity of a chair conformer of a methoxyphenyl-containing calix nih.govresorcinarene (IC50 = 47.46 ppm) was found to be superior to its crown conformer (IC50 = 78.46 ppm) in a DPPH assay. mdpi.com Such comparative analyses are essential for determining the relative efficacy of new potential antioxidants.

Anti-inflammatory Properties and Molecular Pathways

Chronic inflammation is linked to oxidative stress and is a key factor in many diseases. nih.gov Compounds derived from this compound have demonstrated the ability to modulate inflammatory responses at the molecular level.

Pro-inflammatory cytokines are signaling molecules that drive the inflammatory response. Key among these are Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β). mdpi.com The overproduction of these molecules is a hallmark of many inflammatory conditions.

A novel synthetic compound, 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide, was found to inhibit the production of IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition occurred at the transcriptional level, as the compound suppressed the synthesis of IL-6 messenger RNA (mRNA) and inhibited IL-6 promoter activity. nih.gov Similarly, another isochroman (B46142) derivative, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM), decreased the mRNA expression of both IL-1β and IL-6 in LPS-stimulated RAW264.7 and BV2 cells. nih.gov Other natural compounds have also been shown to lower the expression of IL-6 and TNF-α in LPS-stimulated cells, further highlighting the importance of cytokine inhibition as an anti-inflammatory mechanism. nih.govmdpi.com

The expression of many pro-inflammatory genes, including those for cytokines, is controlled by transcription factors, with Nuclear Factor-kappaB (NF-κB) being a central regulator. researchgate.netgenome.jp In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. nih.gov Upon stimulation by inflammatory signals like LPS, IκBα is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. genome.jp

The anti-inflammatory action of 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide has been linked to its ability to suppress the LPS-induced activation of NF-κB. nih.gov By preventing the activation of this key transcription factor, the compound effectively down-regulates the expression of NF-κB-dependent genes like inducible nitric oxide synthase (iNOS) and IL-6. nih.gov The modulation of the NF-κB pathway is a common mechanism for many anti-inflammatory compounds. nih.govqdu.edu.cn For instance, DMHM was also found to exert its anti-inflammatory effects by suppressing the NF-κB pathway. nih.gov This modulation can occur through various upstream signaling cascades, demonstrating a critical point of intervention for anti-inflammatory agents. nih.gov

Data Tables

Table 1: In Vitro Antioxidant Activity of Chroman Derivatives and Related Compounds

| Compound/Extract | Assay | Finding | IC50 Value | Reference |

|---|---|---|---|---|

| C-tetra(4-methoxyphenyl)calix nih.govresorcinarene (chair conformer) | DPPH Scavenging | High antioxidant activity | 47.46 ppm | mdpi.com |

| C-tetra(4-methoxyphenyl)calix nih.govresorcinarene (crown conformer) | DPPH Scavenging | Moderate antioxidant activity | 78.46 ppm | mdpi.com |

| Morus alba stem bark extract | DPPH Scavenging | Most effective among tested parts | 37.75 µg/mL | nih.gov |

| Morus alba stem bark extract | Hydroxyl Radical Scavenging | Most effective among tested parts | 58.90 µg/mL | nih.gov |

Table 2: In Vitro Anti-inflammatory Effects of this compound Derivatives

| Compound | Cell Line | Key Finding | Molecular Target | Reference |

|---|---|---|---|---|

| 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide | Macrophages | Inhibited IL-6 and NO production | NF-κB, AP-1 | nih.gov |

Neuroprotective Potential and Associated Mechanisms

Investigations into the neuroprotective effects of chroman-related structures have focused on their ability to counteract cellular damage induced by stressors.

Oxidative stress is a key factor in the development of neurodegenerative disorders. Research on a complex chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has demonstrated notable protective effects against excitotoxic neuronal cell damage in primary cultured rat cortical cells. nih.gov This compound was found to inhibit cell damage induced by glutamate (B1630785) or N-methyl-d-aspartate (NMDA). nih.gov

The mechanism behind this neuroprotection is linked to a significant antioxidant activity. BL-M effectively inhibited the intracellular generation of reactive oxygen species (ROS) and lipid peroxidation in rat brain homogenates. Furthermore, its protective action involves the phosphorylation of ERK1/2 and the subsequent phosphorylation of cAMP response element-binding protein (CREB), a crucial pathway for neuronal survival. nih.gov

Based on available research, there is currently no specific information regarding the direct modulation of neurotransmitter levels by the compound this compound or its derivatives.

Antimicrobial Activity

Scientific literature from the conducted searches does not provide specific data on the antimicrobial activities of this compound.

There is no available information from the performed searches concerning the antibacterial efficacy of this compound or its derivatives.

There is no available information from the performed searches regarding the antifungal efficacy of this compound or its derivatives.

Enzyme Inhibition Studies

Derivatives of this compound have been synthesized and evaluated for their potential as enzyme inhibitors. A notable study focused on a series of amide-chroman derivatives designed as inhibitors for Rho-associated coiled-coil containing protein kinases (ROCK), which are implicated in various diseases. nih.gov

Specifically, the compound (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide demonstrated potent and selective inhibitory activity against ROCK2. nih.gov This derivative exhibited a high degree of selectivity for the ROCK2 isoform over the highly homologous ROCK1 isoform. nih.gov Molecular docking studies suggest that hydrophobic interactions are a key element for the high potency and isoform selectivity of this compound. nih.govresearchgate.net

| Enzyme Target | IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) |

|---|---|---|

| ROCK1 | 68.1 | 22.7-fold |

| ROCK2 | 3 |

Rho-Associated Kinase (ROCK) Isoform Selectivity (ROCK1, ROCK2)

Research into the derivatives of this compound has identified potent and selective inhibitory activity against Rho-associated kinases (ROCK), which are crucial regulators of cellular processes. A specific derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, has demonstrated significant potential as a selective inhibitor of ROCK2. researchgate.netnih.gov

In a study dedicated to developing isoform-selective ROCK2 inhibitors, a series of amide-chroman derivatives were synthesized and evaluated. nih.gov The compound (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was found to possess a half-maximal inhibitory concentration (IC₅₀) of 3 nM against ROCK2. nih.gov Notably, this compound exhibited a 22.7-fold selectivity for ROCK2 over the highly homologous ROCK1 isoform. nih.gov Computational molecular docking studies suggested that hydrophobic interactions are a key factor in the high potency and isoform selectivity of this compound. nih.gov Further analysis indicated that the differential interaction with Lys105 in ROCK1 and Lys121 in ROCK2 is critical for its selective inhibition of ROCK2. nih.gov

| Compound | Target | IC₅₀ (nM) | Selectivity (fold vs. ROCK1) |

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7 |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Based on the available scientific literature, there is no specific information regarding the in vitro inhibitory activity of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

There is currently no available data from in vitro studies detailing the inhibitory effects of this compound on the monoamine oxidase isoforms, MAO-A and MAO-B.

5-Lipoxygenase (5-LOX) Inhibition

Scientific literature does not currently contain specific data on the in vitro inhibition of 5-lipoxygenase (5-LOX) by the compound this compound.

Proprotein Convertase Inhibition

There is no information available in the current scientific literature regarding the in vitro investigation of this compound as an inhibitor of proprotein convertases, such as PCSK9.

Investigation of Cell Proliferation and Apoptosis Mechanisms (In Vitro Cancer Models)

Inhibition of Cancer Cell Proliferation (e.g., breast cancer, neuroblastoma)

Based on a review of the available scientific literature, there are no specific in vitro studies that have investigated the effects of this compound on the proliferation or apoptosis of cancer cell lines, including breast cancer (e.g., MCF-7) or neuroblastoma (e.g., SH-SY5Y) models.

Induction of Apoptosis

The role of 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one in the induction of apoptosis appears to be cell-type specific, with studies reporting conflicting outcomes.

In the context of ocular health, research has shown that this compound does not induce apoptosis in human retinal microvascular endothelial cells (HRECs) at concentrations that are effective for inhibiting other cellular processes. plos.orggoogle.com Similarly, intravitreal injection in mice did not lead to apoptosis of retinal cells, suggesting a non-apoptotic mechanism of action in these specific cell types. google.comnih.gov

Conversely, studies on colorectal cancer cells have indicated that this homoisoflavanone derivative can suppress cancer cell growth through mechanisms that include the induction of apoptosis and cell cycle arrest. mdpi.com This suggests that the pro-apoptotic activity of the compound is dependent on the specific cellular context and signaling pathways present in different cell lines.

Table 1: Summary of In Vitro Apoptosis Induction by 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one

| Cell Type | Apoptosis Induction | Reference |

| Human Retinal Microvascular Endothelial Cells (HRECs) | Not Induced | plos.orggoogle.com |

| Retinal Cells (in vivo) | Not Induced | google.comnih.gov |

| Colorectal Cancer Cells | Induced | mdpi.com |

Effects on Cell Migration and Actin Reorganization

Consistent evidence from multiple in vitro studies demonstrates that 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one and its synthetic analogs are potent inhibitors of cell migration, particularly in endothelial cells.

Detailed mechanistic studies on how this compound affects the cellular machinery of migration, specifically through actin reorganization , are not extensively detailed in the reviewed literature. Cell migration is a complex process that fundamentally relies on the dynamic remodeling of the actin cytoskeleton. Therefore, it is plausible that the observed inhibition of cell migration is linked to interference with actin polymerization, depolymerization, or the organization of actin-based structures like lamellipodia and filopodia. However, direct experimental evidence from the provided sources to confirm this specific mechanism is not available.

Table 2: Summary of In Vitro Effects on Cell Migration

| Cell Type | Effect on Migration | Inducing Factor | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited | bFGF | plos.orgnih.gov |

| Human Retinal Microvascular Endothelial Cells (HRECs) | Inhibited | Not specified | plos.org |

Structure Activity Relationship Sar Studies of 6 Methoxychroman Derivatives

Influence of Substituent Position and Nature on Biological Activity

The precise placement and chemical characteristics of substituents on the chroman and chromanone core significantly dictate biological activity. Research into various targets has illuminated key SAR trends:

Sirtuin 2 (SIRT2) Inhibition: Studies on chroman-4-one and chromone (B188151) derivatives as SIRT2 inhibitors reveal that modifications in the 2-, 6-, and 8-positions are crucial for high potency nih.govontosight.airesearchgate.net. An alkyl chain of three to five carbons at the 2-position is optimal, with branching in this chain generally reducing inhibitory activity nih.govontosight.ai. Furthermore, larger, electron-withdrawing substituents at the 6- and 8-positions are favorable for increased potency. Specifically, the substituent at the 6-position appears to be more critical for activity than that at the 8-position, as demonstrated by a compound lacking a 6-position substituent being significantly less potent nih.govontosight.ai. Electron-rich chroman-4-ones tend to be less potent inhibitors compared to their electron-poor counterparts nih.govontosight.ai. For instance, the compound 6,8-dibromo-2-pentylchroman-4-one exhibited potent SIRT2 inhibition with an IC50 value of 1.5 μM researchgate.net. Substitution at the 7-position, such as with a fluorine atom, has shown only weak inhibitory activity nih.govontosight.ai.

Nuclear Factor-kappaB (NF-κB) Inhibition: In studies involving 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, the nature of the substituent on the phenyl ring attached to the amide moiety profoundly influenced NF-κB inhibitory activity doi.orgnih.gov. Compounds bearing methyl (-CH3), trifluoromethyl (-CF3), or chloro (-Cl) substituents were identified as potent inhibitors, with IC50 values ranging from 6.0 to 60.2 μM. Conversely, compounds with hydroxyl (-OH) or methoxy (B1213986) (-OCH3) substituents were inactive doi.orgnih.gov. The most active compound in this series featured a 4-chloro substituent on the phenyl ring doi.orgnih.gov.

Other Targets: For NaV1.8 inhibition, the presence of halogen or methoxy groups at the 6-position of chroman scaffolds has been shown to enhance potency nih.gov. In the context of antibacterial activity, a chloro group at the 6th position and a carboxylate group at the 2nd position of chroman derivatives significantly augmented activity vulcanchem.com.

Table 1: SAR of Chroman/Chromanone Derivatives - Substituent Effects

| Compound/Derivative (General Description) | Target | Position of Substitution | Substituent | Biological Activity (IC50) | Reference |

| Chroman-4-one/Chromone derivatives | SIRT2 | 6 & 8 | Larger, electron-withdrawing | Favorable for potency | nih.govontosight.airesearchgate.net |

| Chroman-4-one derivative (e.g., 1i) | SIRT2 | 6 | Lacking substituent | Less potent than 1a | nih.govontosight.ai |

| Chroman-4-one derivative (e.g., 1j) | SIRT2 | 7 | Fluoro | Weak inhibitory activity | nih.govontosight.ai |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 2, 6, 8 | Pentyl (C2), Dibromo (C6, C8) | 1.5 μM | researchgate.net |

| Chroman-4-one/Chromone derivatives | SIRT2 | 2 | Alkyl chain (3-5 carbons) | Crucial for high potency | nih.govontosight.ai |

| Chroman-4-one derivatives (e.g., 1n vs 1k) | SIRT2 | 2 | Isopropyl vs. n-propyl | Isopropyl less active | nih.govontosight.ai |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides (2a-n) | NF-κB | Phenyl ring | -CH3, -CF3, -Cl | Potent inhibitors (6.0-60.2 μM) | doi.orgnih.gov |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides (2a-n) | NF-κB | Phenyl ring | -OH, -OCH3 | Inactive | doi.orgnih.gov |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides (2n) | NF-κB | Phenyl ring (4-Cl) | 4-Cl | Most active | doi.orgnih.gov |

| Chroman derivatives | NaV1.8 | 6 | Halogen or Methoxy | Improved potency | nih.gov |

| Chroman derivatives | Antibacterial | 6 | -Cl | Enhanced activity | vulcanchem.com |

| Chroman derivatives | Antibacterial | 2 | Carboxylate | Enhanced activity | vulcanchem.com |

Role of Stereochemistry in Activity and Selectivity

The three-dimensional arrangement of atoms within a molecule, or stereochemistry, plays a critical role in its interaction with biological targets, influencing both activity and selectivity.

SIRT2 Inhibition: In initial SAR investigations of SIRT2 inhibitors, the individual enantiomers of the lead compound 1a were tested. It was observed that the enantiomers exhibited slightly different inhibitory activities, with the (−)-enantiomer demonstrating higher potency (IC50 = 1.5 μM) compared to the (+)-enantiomer (IC50 = 4.5 μM) nih.govacs.org.

ROCK2 Inhibition: The compound (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide ((S)-7c) emerged as a potent and isoform-selective inhibitor of ROCK2, exhibiting an IC50 value of 3 nM and 22.7-fold selectivity over ROCK1 nih.gov. Molecular docking studies indicated that hydrophobic interactions were key to this high potency and selectivity, with specific residues (Lys105 in ROCK1 or Lys121 in ROCK2) identified as critical for isoform selectivity nih.gov.

GPR40 AgoPAMs: In the development of GPR40 AgoPAMs based on biaryl-chromans, the stereochemistry of the chroman core generally had a minimal impact on in vitro potency. However, differentiation in the magnitude of serum-shifted IP1 potency was observed between diastereomers researchgate.net.

Anticancer Activity: For 3-hydroxychroman derivatives investigated for anti-tumor activity, both the configuration and the nature of substituents were found to significantly influence their anti-tumor effects chemrxiv.org.

General Chroman Stereochemistry: Studies on chiral 2-substituted chromanes have established a correlation between the stereochemistry at the C2 position and the sign of the specific optical rotation (SOR), providing a means to assign absolute configurations rsc.org.

6-Methoxychroman: An Examination of Its Natural Occurrence and Biosynthesis

The chroman ring system is a core structural motif found in a diverse array of naturally occurring compounds, many of which exhibit significant biological activities. Within this chemical class, the specific compound This compound has been a subject of scientific interest. This article focuses exclusively on the known natural sources and proposed biosynthetic origins of this particular molecule.

Natural Occurrence and Biosynthetic Pathways

Despite the widespread presence of the chroman core in nature, extensive reviews of scientific literature indicate that 6-Methoxychroman , in its unsubstituted form, has not been identified as a naturally occurring compound. Research has led to the isolation of numerous complex chromane (B1220400) derivatives from various biological sources; however, the parent compound, this compound, remains conspicuously absent from these findings.

Fungi are prolific producers of a vast range of secondary metabolites, including many compounds that feature a chroman skeleton. However, based on current scientific data, This compound has not been isolated from any fungal species. While research has identified more complex chromanones and other derivatives from fungi, the specific chemical entity of this compound has not been reported as a fungal metabolite.

The plant kingdom is a rich source of chromane-containing compounds, particularly flavonoids and homoisoflavonoids. Phytochemical investigations have led to the identification of numerous methoxylated chromane derivatives. For instance, compounds such as 3-(4'-hydroxybenzylidene)-5,7-dihydroxy-6-methoxychroman-4-one have been isolated from plants like Scilla persica. Nevertheless, the simpler molecule, This compound , has not been identified as a constituent of any plant extract to date.

The following table summarizes the natural occurrence of related, more complex this compound derivatives that have been identified, highlighting the absence of the parent compound in natural sources.

| Compound Name | Natural Source |

| 3-(4'-hydroxybenzylidene)-5,7-dihydroxy-6-methoxychroman-4-one | Scilla persica |

| Various other complex homoisoflavonoids with a methoxy (B1213986) group | Various plant species |

Interactive Data Table

| Compound Name | Natural Source |

| 3-(4'-hydroxybenzylidene)-5,7-dihydroxy-6-methoxychroman-4-one | Scilla persica |

| Various other complex homoisoflavonoids with a methoxy group | Various plant species |

Given that This compound has not been found to occur naturally, there are no established or proposed biosynthetic pathways for its formation in biological systems. The biosynthesis of naturally occurring chromanes, such as certain flavonoids and tocopherols (B72186) (Vitamin E), is well-documented and typically involves the shikimate and polyketide pathways. These pathways lead to the formation of complex phenolic precursors that subsequently cyclize to form the chroman ring. However, these intricate biosynthetic machineries are geared towards the production of highly substituted and functionally diverse molecules, not the simple this compound.

The 6 Methoxychroman Moiety As a Privileged Scaffold in Drug Design and Discovery

Versatility of the Chroman/Chromanone Scaffold for Bioactive Compounds

The chroman and chromanone scaffolds are foundational to a vast array of natural products and synthetic compounds, demonstrating remarkable versatility in their biological applications. Their prevalence in nature provides a rich source of inspiration for drug discovery efforts, while their synthetic tractability allows for extensive structural modification and optimization acs.orgnih.govresearchgate.netnih.govresearchgate.netontosight.airesearchgate.net.

These scaffolds are associated with a broad spectrum of pharmacological activities, enabling their application across various therapeutic areas:

Anticancer Activity: Chroman and chromanone derivatives have shown significant cytotoxic and antiproliferative effects against numerous cancer cell lines. Research highlights their potential as anticancer agents, with some compounds acting through mechanisms such as the inhibition of Sirtuin 2 (Sirt2) researchgate.netmdpi.comgu.seresearchgate.nettandfonline.commdpi.comgu.se.

Antimicrobial, Antifungal, and Antiviral Properties: Compounds incorporating these scaffolds exhibit potent activity against a wide range of bacterial, fungal, and viral pathogens, positioning them as candidates for developing new anti-infective agents acs.orgnih.govresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.nettandfonline.commdpi.comtandfonline.comfrontiersin.orgmdpi.com.

Antioxidant Effects: Many derivatives possess significant antioxidant capabilities, effectively scavenging free radicals and offering protection against diseases associated with oxidative stress acs.orgnih.govnih.govontosight.aitandfonline.commdpi.comtandfonline.comontosight.ai. The presence of hydroxy groups, for instance, can contribute to these antioxidant properties ontosight.ai.

Anti-inflammatory Action: Chroman/chromanone compounds have demonstrated efficacy in modulating inflammatory pathways, indicating their potential utility in treating inflammatory disorders acs.orgnih.govresearchgate.netresearchgate.netontosight.aitandfonline.comfrontiersin.orgontosight.ai.

Neurodegenerative Disease Therapeutics: The scaffold is actively explored for its potential in treating neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. Derivatives have shown promise as inhibitors of monoamine oxidase-B (MAO-B), ligands for sigma receptors, and inhibitors of cholinesterases core.ac.ukjmbfs.orgacs.org.

Other Therapeutic Applications: Beyond these major areas, chroman and chromanone derivatives have also been investigated for antidiabetic, antihypertensive, anti-platelet, analgesic, and antimalarial activities, underscoring their broad therapeutic applicability acs.orgresearchgate.netresearchgate.netnih.govresearchgate.nettandfonline.comfrontiersin.orgnih.gov.

Table 1: Biological Activities of Chroman/Chromanone Scaffolds

| Biological Activity / Therapeutic Area | Examples of Reported Effects / Targets | Supporting References |

| Anticancer | Cytotoxicity, antiproliferative effects, Sirt2 inhibition | researchgate.netmdpi.comgu.seresearchgate.nettandfonline.commdpi.comgu.se |

| Antimicrobial/Antifungal/Antiviral | Activity against bacteria, fungi, and viruses | acs.orgnih.govresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.nettandfonline.commdpi.comtandfonline.comfrontiersin.orgmdpi.com |

| Antioxidant | Free radical scavenging, protection against oxidative stress | acs.orgnih.govnih.govontosight.aitandfonline.commdpi.comtandfonline.comontosight.ai |

| Anti-inflammatory | Modulation of inflammatory pathways | acs.orgnih.govresearchgate.netresearchgate.netontosight.aitandfonline.comfrontiersin.orgontosight.ai |

| Neuroprotection/Neurodegenerative | MAO-B inhibition, sigma receptor affinity, cholinesterase inhibition | core.ac.ukjmbfs.orgacs.org |

| Antidiabetic | Modulation of diabetes-related pathways | acs.orgresearchgate.netnih.govresearchgate.nettandfonline.comfrontiersin.org |

| Other Activities | Antihypertensive, anti-platelet, analgesic, antimalarial, etc. | acs.orgresearchgate.netresearchgate.nettandfonline.comfrontiersin.orgnih.gov |

Design Principles for Developing Novel Agents Based on the Scaffold

The development of novel therapeutic agents leveraging the chroman/chromanone scaffold relies on a sophisticated understanding of structure-activity relationships (SAR) and strategic molecular design. Medicinal chemists employ several principles to optimize these compounds for enhanced efficacy, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies: SAR investigations are fundamental to optimizing the biological activity of chroman/chromanone derivatives. Strategic modifications at various positions, including C-2, C-3, C-6, C-7, and C-8, can significantly influence potency and selectivity towards specific biological targets nih.govgu.setandfonline.commdpi.comfrontiersin.orgnih.govacs.orgnih.govnih.gov. For instance, the introduction of methoxy (B1213986) or ethoxy groups at certain positions has been correlated with enhanced antifungal, antioxidant, and anticancer activities tandfonline.com. Similarly, electron-withdrawing groups on the aromatic ring and specific side chains at the C-2 position are identified as crucial for potent inhibitory activities, such as those observed in Sirt2 inhibitors acs.org.

Pharmacophore Modeling and Molecular Hybridization: Pharmacophore modeling serves as a critical tool to identify the essential three-dimensional stereo-electronic features required for effective interaction with a biological target, thereby guiding the rational design of new molecules core.ac.ukacs.orgnih.govnih.govresearchgate.netelsevier.es. Molecular hybridization, a strategy that combines pharmacophoric units from different bioactive compounds, is employed to create novel agents with potentially enhanced or dual therapeutic effects. An example includes coupling the chromone (B188151) scaffold with pyrimidine (B1678525) moieties to achieve improved antimicrobial activity researchgate.netmdpi.com.

Scaffold Modification and Diversification: The chroman/chromanone framework acts as a versatile platform for introducing diverse substituents and chemical moieties. Strategies include the creation of spirocyclic derivatives, which have shown promise in antimalarial and anti-tubercular research nih.govresearchgate.net. Furthermore, linking the scaffold to other pharmacophores can lead to the development of multi-target agents, beneficial for treating complex diseases like Alzheimer's core.ac.ukacs.org. The incorporation of nitrogen atoms into the scaffold has also been explored as a means to improve drug-like properties and pharmacokinetic profiles researchgate.net.

Computational Approaches: Computational tools, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and virtual screening, are indispensable in modern drug discovery. These methods aid in predicting binding affinities, optimizing molecular structures, and identifying promising lead compounds prior to their synthesis tandfonline.commdpi.comgu.sejmbfs.orgnih.govresearchgate.netelsevier.es. Such in-silico studies can forecast drug-likeness, bioactivity, and pharmacokinetic properties, providing valuable insights for synthetic efforts tandfonline.commdpi.com.

Future Research Directions and Unresolved Questions

Exploration of Novel Synthetic Pathways

The synthesis of 6-methoxychroman derivatives often involves multi-step procedures ontosight.aivulcanchem.com. Future research should prioritize the development of more efficient, scalable, and sustainable synthetic methodologies to facilitate broader access to these compounds for research and potential therapeutic applications. Promising directions include:

Asymmetric Synthesis: Given that specific stereoisomers often display enhanced biological activity, the development of highly enantioselective synthetic routes is crucial. This could involve optimizing asymmetric hydrogenation techniques, employing chiral catalysts, or utilizing chiral resolving agents for key intermediates and final products, as seen in the synthesis of ROCK2 inhibitors nih.govgoogle.comrsc.org.

Green Chemistry Approaches: The adoption of green chemistry principles, such as microwave-assisted synthesis, flow chemistry, and biocatalysis, could lead to reduced reaction times, improved yields, and minimized environmental impact researchgate.net.

Convergent Synthesis Strategies: Designing synthetic strategies that assemble complex this compound derivatives from readily available precursors in fewer steps, potentially through novel cyclization, coupling, or cascade reactions, would significantly streamline the discovery process.

Deeper Mechanistic Elucidation of Biological Activities

While various bioactivities have been attributed to this compound derivatives, the precise molecular targets and downstream signaling pathways often require further clarification. Future research should aim to:

Target Identification and Validation: Employing advanced biochemical assays, proteomics, and genomics to definitively identify the specific protein targets responsible for observed activities, such as the inhibition of ROCK2 nih.gov or the modulation of inflammatory pathways (e.g., iNOS, IL-6, NF-κB, AP-1) nih.gov.

Comprehensive Structure-Activity Relationship (SAR) Studies: Conducting systematic SAR studies to establish clear correlations between specific structural modifications of the this compound scaffold and their biological potency, selectivity, and mechanism of action. This includes investigating the impact of substituents at various positions on the chroman ring and the aromatic moiety irjmets.comvulcanchem.commdpi.com.

Pharmacological Profiling: Thoroughly investigating the pharmacokinetic and pharmacodynamic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) of promising lead compounds. This is essential for understanding their behavior in biological systems and for guiding their progression towards potential therapeutic applications ontosight.aivulcanchem.com.

Advanced Computational Modeling for Rational Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel this compound-based therapeutics. Future research directions include:

Molecular Docking and Dynamics Simulations: Utilizing these techniques to predict binding modes and affinities of potential drug candidates to their target proteins, thereby aiding in the rational design of more potent and selective inhibitors nih.govbohrium.com. Molecular dynamics can provide critical insights into the conformational flexibility and stability of these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to predict the biological activity of novel derivatives based on their physicochemical properties and structural descriptors. This enables efficient virtual screening of large compound libraries, prioritizing compounds with desired characteristics.

ADMET Prediction: Integrating computational tools for early prediction of ADMET properties to identify and prioritize compounds with favorable drug-like profiles, thereby mitigating potential toxicity issues and improving the likelihood of successful drug development.

Diversification of Chemical Space Through Novel Derivatization

The this compound scaffold serves as a versatile platform for generating diverse chemical libraries with a broad spectrum of potential biological activities. Future research should focus on:

Exploration of Substitution Patterns: Synthesizing novel derivatives by systematically modifying substituents at various positions of the chroman ring (e.g., C2, C3, C4) and the aromatic ring (e.g., positions 5, 7, 8). This could involve introducing diverse functional groups, heterocyclic rings, or chiral centers to explore new biological space irjmets.comvulcanchem.commdpi.com.

Design of Hybrid Molecules: Creating hybrid molecules that combine the this compound core with other pharmacologically active scaffolds. This strategy aims to achieve synergistic effects, multi-target activity, or improved pharmacokinetic profiles.

Synthesis of Natural Product Analogs: Synthesizing analogs of naturally occurring homoisoflavonoids or other bioactive compounds that incorporate the this compound motif. This approach seeks to leverage the inherent bioactivity of natural products while potentially improving their efficacy, stability, or bioavailability.

Q & A

Q. What are the standard synthetic routes for 6-Methoxychroman, and how can purity be validated?

Methodological Answer:

- Synthesis : Begin with nucleophilic substitution of chroman precursors (e.g., chroman-6-ol) using methylating agents like methyl iodide in anhydrous conditions. Optimize reaction parameters (temperature, solvent polarity) to improve yield .

- Purity Validation : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm. Validate via comparison with reference standards and calculate purity using peak area normalization .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis steps, including solvent ratios, catalyst loadings, and spectral data in the main text or supplementary materials .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- NMR : Acquire H and C NMR spectra in deuterated chloroform (CDCl). Assign methoxy protons (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Mass Spectrometry : Perform Electron Ionization (EI-MS) to confirm molecular ion peaks (expected m/z for CHO: 164.08) and fragmentation patterns .

- IR Spectroscopy : Identify methoxy C-O stretching (~1250 cm) and chroman ring vibrations (~1600 cm) .

Q. How to design a preliminary stability study for this compound under varying storage conditions?

Methodological Answer:

- Experimental Design : Expose samples to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks). Use HPLC to monitor degradation products and calculate half-life .

- Data Analysis : Apply the Arrhenius equation to predict shelf life at ambient temperatures. Report deviations exceeding ±5% purity loss with statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved across studies?

Methodological Answer:

- Systematic Review : Conduct a meta-analysis of existing literature using PRISMA guidelines. Assess heterogeneity via I statistics and subgroup analysis (e.g., cell lines, dosage ranges) .